2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling Applications
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. This compound serves as an organoboron reagent in SM coupling reactions. Key points include:
- Applications :
Protodeboronation in Total Synthesis
Protodeboronation involves the removal of a boron group from a boronic ester. This compound has been employed in total synthesis efforts. Notable examples include:
- Hydromethylation Sequence : The compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
ALK Inhibition for Cancer Treatment
Anaplastic lymphoma kinase (ALK) is a therapeutic target for treating non-small cell lung cancer. This compound has been studied as an ALK inhibitor:
- Application : It shows potent and selective inhibition of ALK, making it relevant for cancer therapy .
Piperidine Derivatives and Stereocenters
The compound’s piperidine moiety has interesting reactivity. Consider the following:
properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-6-12-21(30-2)22(16-17)31(28,29)26-19-9-7-18(8-10-19)20-11-13-23(25-24-20)27-14-4-3-5-15-27/h6-13,16,26H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJJVGWANEQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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